4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate
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Overview
Description
4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a 4-chlorophenyl group, a 5-bromo-2-methoxybenzene moiety, and a sulfonate functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate typically involves the sulfonation of 4-chlorophenyl 5-bromo-2-methoxybenzene. This can be achieved through the reaction of 4-chlorophenyl 5-bromo-2-methoxybenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or a sulfide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include sulfonic acids and sulfides.
Scientific Research Applications
4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl 5-bromo-2-methoxybenzene: Lacks the sulfonate group, making it less reactive in certain chemical reactions.
4-chlorophenyl 5-bromo-2-hydroxybenzenesulfonate: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and binding properties.
4-chlorophenyl 5-bromo-2-methoxybenzenesulfonamide: Contains a sulfonamide group, which can affect its solubility and biological activity.
Uniqueness
4-chlorophenyl 5-bromo-2-methoxybenzenesulfonate is unique due to the presence of both a sulfonate group and a methoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-chlorophenyl) 5-bromo-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO4S/c1-18-12-7-2-9(14)8-13(12)20(16,17)19-11-5-3-10(15)4-6-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDDVHUHNHASFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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